molecular formula C12H31N3OSi B14187669 N-Methyl-N',N''-bis(2-methylpropyl)-1-propoxysilanetriamine CAS No. 923560-92-3

N-Methyl-N',N''-bis(2-methylpropyl)-1-propoxysilanetriamine

Katalognummer: B14187669
CAS-Nummer: 923560-92-3
Molekulargewicht: 261.48 g/mol
InChI-Schlüssel: NXLVWBUIGUBGPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N’,N’'-bis(2-methylpropyl)-1-propoxysilanetriamine: is a silane compound characterized by the presence of three amine groups attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N’,N’'-bis(2-methylpropyl)-1-propoxysilanetriamine typically involves the reaction of a silane precursor with appropriate amine reagents. One common method involves the reaction of 1-propoxysilane with N-methyl-2-methylpropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the silane compound.

Industrial Production Methods: Industrial production of N-Methyl-N’,N’'-bis(2-methylpropyl)-1-propoxysilanetriamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyl-N’,N’'-bis(2-methylpropyl)-1-propoxysilanetriamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives with different functional groups.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives with different functional groups.

    Substitution: Substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-Methyl-N’,N’'-bis(2-methylpropyl)-1-propoxysilanetriamine has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of advanced materials and functionalized silanes.

    Biology: Investigated for its potential use in drug delivery systems and as a biocompatible material.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-Methyl-N’,N’'-bis(2-methylpropyl)-1-propoxysilanetriamine involves its interaction with molecular targets through its amine and silane functional groups. These interactions can lead to the formation of stable complexes with various biomolecules and materials. The pathways involved may include hydrogen bonding, covalent bonding, and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

  • N-Methyl-N’,N’'-bis(2-methylpropyl)-1-ethoxysilanetriamine
  • N-Methyl-N’,N’'-bis(2-methylpropyl)-1-methoxysilanetriamine
  • N-Methyl-N’,N’'-bis(2-methylpropyl)-1-butoxysilanetriamine

Comparison: N-Methyl-N’,N’'-bis(2-methylpropyl)-1-propoxysilanetriamine is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs with different alkoxy groups

Eigenschaften

CAS-Nummer

923560-92-3

Molekularformel

C12H31N3OSi

Molekulargewicht

261.48 g/mol

IUPAC-Name

2-methyl-N-[methylamino-(2-methylpropylamino)-propoxysilyl]propan-1-amine

InChI

InChI=1S/C12H31N3OSi/c1-7-8-16-17(13-6,14-9-11(2)3)15-10-12(4)5/h11-15H,7-10H2,1-6H3

InChI-Schlüssel

NXLVWBUIGUBGPQ-UHFFFAOYSA-N

Kanonische SMILES

CCCO[Si](NC)(NCC(C)C)NCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.